5-Formyl-2-(trifluoromethyl)benzoic acid

Catalog No.
S14630030
CAS No.
M.F
C9H5F3O3
M. Wt
218.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formyl-2-(trifluoromethyl)benzoic acid

Product Name

5-Formyl-2-(trifluoromethyl)benzoic acid

IUPAC Name

5-formyl-2-(trifluoromethyl)benzoic acid

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-2-1-5(4-13)3-6(7)8(14)15/h1-4H,(H,14,15)

InChI Key

VJJCWYLMKHUALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)C(F)(F)F

5-Formyl-2-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzoic acid framework. Its chemical formula is C9H6F3O2C_9H_6F_3O_2, and it features a unique combination of functional groups that impart distinct chemical properties. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making this compound of interest in various fields, including medicinal chemistry and materials science.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The trifluoromethyl and other substituents on the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.

The biological activity of 5-formyl-2-(trifluoromethyl)benzoic acid has been studied, particularly its antimicrobial properties. Similar compounds have shown activity against various bacterial strains, including Escherichia coli and Bacillus cereus, indicating potential applications in treating infections. The presence of the trifluoromethyl group often enhances the compound's biological efficacy due to its influence on membrane permeability and interaction with biological targets.

Several synthesis methods have been reported for 5-formyl-2-(trifluoromethyl)benzoic acid:

  • Formylation of Benzoic Acid Derivatives: This method involves the reaction of 2-(trifluoromethyl)benzoic acid with formylating agents such as formic acid or formamide under acidic conditions, typically using sulfuric acid as a catalyst.
  • Direct Fluorination: Starting from benzoic acid derivatives, direct fluorination can introduce the trifluoromethyl group, followed by formylation to achieve the desired compound.
  • Multi-step Synthesis: Involves multiple reactions including halogenation, reduction, and oxidation to build up the structure progressively.

5-Formyl-2-(trifluoromethyl)benzoic acid has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds due to its antimicrobial properties.
  • Materials Science: Used in developing new materials with enhanced properties due to the presence of fluorinated groups.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.

Studies on 5-formyl-2-(trifluoromethyl)benzoic acid have indicated its interactions with various biological targets. The trifluoromethyl group can enhance binding affinity through halogen bonding interactions, which are crucial in drug design and development. Molecular docking studies suggest that this compound may exhibit significant interactions with proteins involved in microbial resistance mechanisms.

Several compounds share structural similarities with 5-formyl-2-(trifluoromethyl)benzoic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-Trifluoromethylbenzoic AcidC8H5F3O2C_8H_5F_3O_2Lacks a formyl group; primarily used as an intermediate in organic synthesis.
3-Trifluoromethylbenzoic AcidC8H5F3O2C_8H_5F_3O_2Similar structure but different position of trifluoromethyl; used in agrochemicals.
4-Formyl-2-methoxyphenylboronic AcidC10H10F3O3C_{10}H_{10}F_3O_3Exhibits higher antimicrobial activity; used in medicinal chemistry.
4-Fluoro-2-(trifluoromethyl)benzoic AcidC9H6F4O2C_9H_6F_4O_2Contains an additional fluorine; enhances agonistic activity on G protein-coupled receptors.

5-Formyl-2-(trifluoromethyl)benzoic acid stands out due to its unique combination of functional groups that not only enhance its reactivity but also its biological activity compared to other similar compounds. Its specific structure allows for versatile applications in both pharmaceutical and material sciences, making it a valuable compound for further research and development.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

218.01907850 g/mol

Monoisotopic Mass

218.01907850 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types